molecular formula C24H34O4 B14659871 1,1'-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) CAS No. 51487-61-7

1,1'-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene)

Cat. No.: B14659871
CAS No.: 51487-61-7
M. Wt: 386.5 g/mol
InChI Key: DZOXNXVCSNPBEG-UHFFFAOYSA-N
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Description

1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzene units connected by an octane chain

Preparation Methods

The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzene with 1,8-dibromooctane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:

2C8H10O2+C8H16Br2C24H34O4+2KBr2 \text{C}_8\text{H}_10\text{O}_2 + \text{C}_8\text{H}_{16}\text{Br}_2 \rightarrow \text{C}_{24}\text{H}_{34}\text{O}_4 + 2 \text{KBr} 2C8​H1​0O2​+C8​H16​Br2​→C24​H34​O4​+2KBr

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide (BBr3).

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with a palladium catalyst for reduction, and BBr3 for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) can be compared with other similar compounds, such as:

    1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): This compound has a similar octane linker but different aromatic units.

    1,4-Dimethoxybenzene: A simpler compound with only one aromatic ring and two methoxy groups.

    1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: Another compound with a different linker and aromatic units.

The uniqueness of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) lies in its specific structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

51487-61-7

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

4-[8-(3,4-dimethoxyphenyl)octyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C24H34O4/c1-25-21-15-13-19(17-23(21)27-3)11-9-7-5-6-8-10-12-20-14-16-22(26-2)24(18-20)28-4/h13-18H,5-12H2,1-4H3

InChI Key

DZOXNXVCSNPBEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCCCCCCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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